1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide
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Overview
Description
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has shown promise in various fields, including pharmacology, neuroscience, and biochemistry. In
Mechanism of Action
The mechanism of action of 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity. It has also been shown to modulate neurotransmitter release and uptake, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve memory and cognitive function in animal models. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide in lab experiments is its versatility. It can be used in various fields and applications, making it a useful tool for researchers. However, one limitation is its potential toxicity. Further studies are needed to determine its safety and potential side effects.
Future Directions
There are many potential future directions for research on 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide. One direction is to further explore its potential therapeutic effects for various diseases, including cancer and neurological disorders. Another direction is to study its mechanisms of action in more detail. Additionally, further studies are needed to determine its safety and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of 1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide involves the condensation reaction of 3-(3-phenylpropyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-aminopyridine, followed by the coupling reaction with L-proline. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide has been used in various scientific research applications. In pharmacology, it has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. In neuroscience, it has been used to study the mechanisms of memory and learning. In biochemistry, it has been used to study protein-protein interactions and enzyme kinetics.
properties
IUPAC Name |
(2S)-1-[5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-20(27)17-9-5-13-26(17)19-12-11-16(14-23-19)21-24-18(25-28-21)10-4-8-15-6-2-1-3-7-15/h1-3,6-7,11-12,14,17H,4-5,8-10,13H2,(H2,22,27)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLGHKUOUNNKV-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=C(C=C2)C3=NC(=NO3)CCCC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide |
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